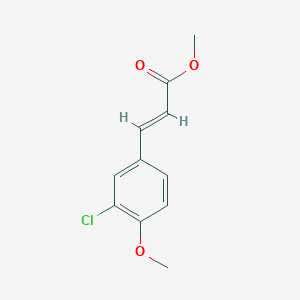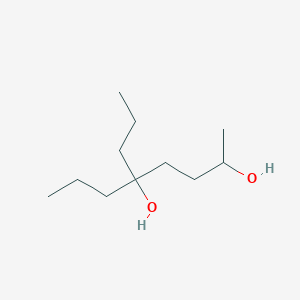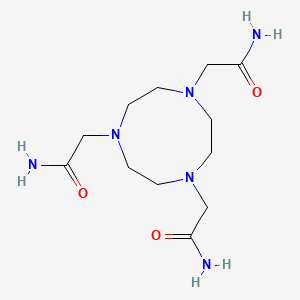
N-(2-Aminoethyl)-2-chloroacetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
N-2-AEC has a variety of scientific research applications. It is used as a reagent for the synthesis of organic compounds, including drugs, natural products, and intermediates. It is also used as a reagent for the synthesis of proteins, peptides, and other biomolecules. Additionally, N-2-AEC has been used in a variety of biochemical and physiological studies, including studies of cell signaling pathways, enzyme activities, and gene expression.
Mecanismo De Acción
Target of Action
N-(2-Aminoethyl)-2-chloroacetamide hydrochloride, also known as AEMA, is a monomer used in polymerization reactions . The primary targets of this compound are the molecules that it forms polymers with. These polymers can be used for complexing nucleic acids and forming composites .
Mode of Action
The compound interacts with its targets through a process known as radical polymerization . This is a type of chain-growth polymerization where the monomer molecules are added one at a time to the growing polymer chain. The compound’s aminoethyl group can form bonds with other molecules, allowing it to become part of a larger polymer structure.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the formation of polymers. The compound can be used to synthesize polymers for nucleic acid complexation and composite formation . The downstream effects of these pathways depend on the specific polymers that are formed and their subsequent applications.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the polymers it helps form. These polymers can have a wide range of applications, from biomedical research to the creation of new materials .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the conditions under which the polymerization reaction takes place, such as temperature, pH, and the presence of other substances. The compound is stored at a temperature of -20°C .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-2-AEC has a number of advantages for use in lab experiments. It is a relatively stable compound and it is relatively easy to synthesize. Additionally, it is relatively non-toxic and has a relatively low cost. However, N-2-AEC is not without its limitations. It is not water soluble, and it has a relatively low solubility in organic solvents. Additionally, the compound is not very stable in the presence of light and oxygen.
Direcciones Futuras
There are a number of potential future directions for research involving N-2-AEC. One potential area of research is the development of new synthesis methods for the compound. Additionally, further research into the biochemical and physiological effects of the compound is needed. Additionally, further research into the mechanism of action of the compound is needed. Finally, further research into the advantages and limitations for use in lab experiments is needed.
Métodos De Síntesis
N-2-AEC is synthesized through a two-step process. The first step involves the reaction of 2-chloroacetamide with ethanolamine to form N-(2-hydroxyethyl)-2-chloroacetamide. This reaction is carried out in the presence of a base, such as sodium hydroxide, and is usually carried out at room temperature. The second step involves the hydrolysis of the N-(2-hydroxyethyl)-2-chloroacetamide to form N-2-AEC. This reaction is carried out in the presence of an acid, such as hydrochloric acid, and is usually carried out at elevated temperatures.
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-aminoethyl)-2-chloroacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClN2O.ClH/c5-3-4(8)7-2-1-6;/h1-3,6H2,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVMHNHEHROJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)CCl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)
![N-[(2-(Trifluoromethyl)phenyl]methylene]aniline](/img/structure/B6291733.png)





![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)
![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)